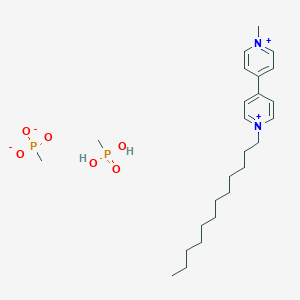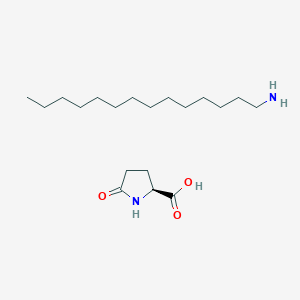
Butan-2-yl bis(2-methylpropyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl bis(2-methylpropyl) phosphate is a chemical compound with the molecular formula C12H27O4P and a molecular weight of 266.314 g/mol . It is known for its unique structure, which includes a phosphate group bonded to butan-2-yl and bis(2-methylpropyl) groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl bis(2-methylpropyl) phosphate typically involves the esterification of phosphoric acid with butan-2-ol and 2-methylpropan-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same esterification reaction but with optimized conditions to enhance yield and purity. The reaction mixture is then subjected to distillation to remove any unreacted alcohols and by-products, resulting in the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl bis(2-methylpropyl) phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphates and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Phosphates, Carboxylic acids
Reduction: Alcohols
Substitution: Phosphate derivatives with amines or thiols
Wissenschaftliche Forschungsanwendungen
Butan-2-yl bis(2-methylpropyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential effects on biological systems, including its role as a potential enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Butan-2-yl bis(2-methylpropyl) phosphate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisobutyl phthalate: Similar in structure but contains a phthalate group instead of a phosphate group.
Butylated hydroxytoluene: Contains a butyl group but differs in its antioxidant properties.
Triphenyl phosphate: Contains a phosphate group but differs in its aromatic structure.
Uniqueness
Butan-2-yl bis(2-methylpropyl) phosphate is unique due to its specific combination of butan-2-yl and bis(2-methylpropyl) groups attached to a phosphate group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
646450-50-2 |
|---|---|
Molekularformel |
C12H27O4P |
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
butan-2-yl bis(2-methylpropyl) phosphate |
InChI |
InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3 |
InChI-Schlüssel |
HYQLQSRROYKMQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OP(=O)(OCC(C)C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)
![2-{[4-(Benzenesulfonyl)-5-oxo-1,2,5lambda~5~-oxadiazol-3-yl]oxy}ethan-1-ol](/img/structure/B12597305.png)
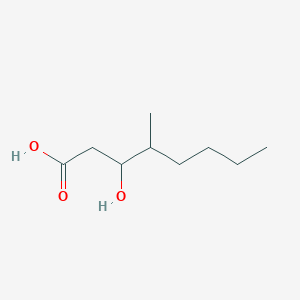
![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
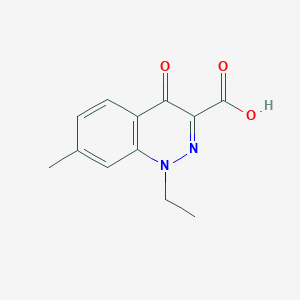
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
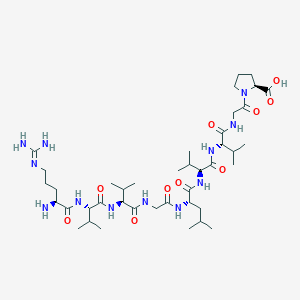

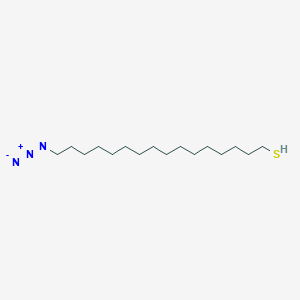
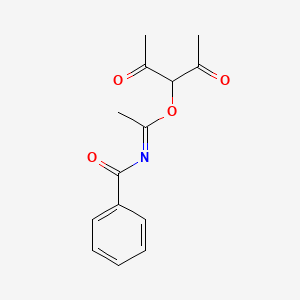
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)
![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
